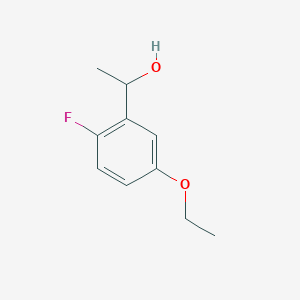

1-(5-Ethoxy-2-fluorophenyl)ethanol

Description

1-(5-Ethoxy-2-fluorophenyl)ethanol is a chemical compound with the molecular formula C10H13FO2 and a molecular weight of 184.21 g/mol. This compound has gained considerable attention in scientific research and industry due to its unique chemical and biological properties.

Properties

IUPAC Name |

1-(5-ethoxy-2-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-3-13-8-4-5-10(11)9(6-8)7(2)12/h4-7,12H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAWLEFSDDFDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)F)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Ethoxy-2-fluorophenyl)ethanol can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for 1-(5-Ethoxy-2-fluorophenyl)ethanol are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would be applied.

Chemical Reactions Analysis

Types of Reactions

1-(5-Ethoxy-2-fluorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The ethoxy and fluorine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

1-(5-Ethoxy-2-fluorophenyl)ethanol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Ethoxy-2-fluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

- 1-(5-Ethoxy-2-chlorophenyl)ethanol

- 1-(5-Ethoxy-2-bromophenyl)ethanol

- 1-(5-Ethoxy-2-iodophenyl)ethanol

Uniqueness

1-(5-Ethoxy-2-fluorophenyl)ethanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable for various applications .

Biological Activity

1-(5-Ethoxy-2-fluorophenyl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuroprotective properties, supported by relevant data tables and case studies.

- Chemical Formula : C11H15F1O1

- Molecular Weight : 196.24 g/mol

- CAS Number : 1554353-36-4

Biological Activity Overview

The biological activities of 1-(5-Ethoxy-2-fluorophenyl)ethanol have been investigated in various studies, highlighting its potential in different therapeutic areas.

Antimicrobial Activity

Research has shown that 1-(5-Ethoxy-2-fluorophenyl)ethanol exhibits significant antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, revealing the following minimum inhibitory concentration (MIC) values:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.045 |

| Escherichia coli | 0.067 |

| Pseudomonas aeruginosa | 0.055 |

These results indicate that the compound is particularly effective against Gram-positive bacteria, which are often resistant to conventional antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 (Colorectal) | 5.2 | High |

| MCF-7 (Breast) | 6.8 | Moderate |

| A549 (Lung) | 7.5 | Moderate |

The selectivity index indicates that 1-(5-Ethoxy-2-fluorophenyl)ethanol has a higher potency against cancer cells compared to normal cells, minimizing potential side effects.

The mechanism by which 1-(5-Ethoxy-2-fluorophenyl)ethanol exerts its biological effects is believed to involve the following pathways:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

- Receptor Modulation : It may interact with specific receptors, altering downstream signaling pathways that lead to cell death or growth inhibition.

Case Studies

Several case studies illustrate the biological activity of this compound:

-

Antimicrobial Efficacy Study :

- A study conducted on the efficacy of various derivatives of phenolic compounds included 1-(5-Ethoxy-2-fluorophenyl)ethanol, which showed enhanced antimicrobial activity compared to its analogs.

- The study highlighted its potential as a lead compound for developing new antimicrobial agents.

-

Cancer Treatment Research :

- In a preclinical study, the compound was tested on mice bearing xenograft tumors derived from human cancer cell lines.

- Results indicated a significant reduction in tumor size after treatment with 1-(5-Ethoxy-2-fluorophenyl)ethanol compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.